molecular formula C21H15F4N3O2 B2539487 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide CAS No. 1203138-84-4

2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide

Cat. No.: B2539487
CAS No.: 1203138-84-4
M. Wt: 417.364
InChI Key: DYSHLUDMSMZFAG-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a complex organic compound featuring a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O2/c22-15-9-3-1-7-13(15)19(29)26-17-11-5-6-12-18(17)28-20(30)27-16-10-4-2-8-14(16)21(23,24)25/h1-12H,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSHLUDMSMZFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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